molecular formula C₇₆H₁₀₂O₅₁ B1139655 D-(+)-Cellohexose Eicosaacetate CAS No. 355012-91-8

D-(+)-Cellohexose Eicosaacetate

Cat. No.: B1139655
CAS No.: 355012-91-8
M. Wt: 1831.61
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Description

D-(+)-Cellohexose Eicosaacetate is a fully acetylated derivative of cellohexose, a β-1,4-linked glucose oligomer composed of six repeating glucopyranose units. The compound is characterized by 20 acetyl groups (eicosaacetate) attached to its hydroxyl moieties, significantly altering its physicochemical properties compared to non-acetylated cello-oligosaccharides. It is commercially available as a high-purity research reagent (CAS 355012-91-8) in milligram quantities .

This derivative is primarily utilized in enzymatic studies, chemical synthesis, and as a reference standard for analytical methods. Its extensive acetylation renders it resistant to enzymatic hydrolysis under conditions where non-acetylated cello-oligosaccharides are degraded, making it a valuable tool for probing cellulase specificity and cellulose degradation mechanisms .

Properties

CAS No.

355012-91-8

Molecular Formula

C₇₆H₁₀₂O₅₁

Molecular Weight

1831.61

Synonyms

O-2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-D-glucopyranose

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-(+)-Cellohexose Eicosaacetate involves the acetylation of cellohexose. The cellohexose is isolated from cellulose through acetolysis, which is a process that breaks down cellulose into smaller oligosaccharides. These oligosaccharides are then separated and purified using chromatography techniques.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The cellulose is subjected to acetolysis in large reactors, and the resulting oligosaccharides are purified using industrial-scale chromatography systems. The acetylation process is carefully controlled to ensure complete acetylation of the cellohexose.

Chemical Reactions Analysis

Types of Reactions: D-(+)-Cellohexose Eicosaacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Hydroxylated cellohexose.

    Substitution: Various substituted cellohexose derivatives.

Scientific Research Applications

D-(+)-Cellohexose Eicosaacetate has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of acetylated oligosaccharides.

    Biology: The compound is used in proteomics research to study protein-carbohydrate interactions.

    Industry: The compound is used in the development of biodegradable materials and as a precursor for the synthesis of other complex carbohydrates .

Mechanism of Action

The mechanism of action of D-(+)-Cellohexose Eicosaacetate involves its interaction with specific molecular targets. The acetyl groups on the compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules. This allows the compound to modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between D-(+)-Cellohexose Eicosaacetate and related cello-oligosaccharides and their derivatives:

Compound Name Degree of Polymerization (DP) Number of Acetyl Groups Key Enzymatic Interactions Solubility & Stability Applications
This compound 6 20 Resistant to most cellulases (e.g., CcCel48A); requires deacetylation for hydrolysis . High solubility in organic solvents . Substrate for cellulase inhibition studies; chemical synthesis intermediates .
D-Cellopentose Heptadecaacetate 5 17 Cleaved by CcCel48A into G2, G3, and G4 . Soluble in acetone, DMSO . Model compound for cellulose degradation pathways .
D-Cellotetraose Tetradecaacetate 4 14 Hydrolyzed by CcCel9A to release G4, then further degraded . Moderate solubility in polar solvents . Study of endoglucanase activity .
Non-acetylated Cellohexose (G6) 6 0 Fully degraded by BlgA to glucose (G1) . Water-soluble; unstable in acidic conditions. Standard for cellulose hydrolysis assays .
D-Cellobiose (G2) 2 0 Substrate for β-glucosidases . Highly water-soluble. Industrial biofuel production; enzymatic kinetics .

Enzymatic Susceptibility

  • This compound : The 20 acetyl groups sterically hinder cellulase binding, requiring prior deacetylation for enzymatic hydrolysis. This property is exploited to study cellulase specificity and inhibition .
  • Shorter Acetylated Oligomers : Cellopentose heptadecaacetate (DP5, 17 acetyl groups) and cellotetraose tetradecaacetate (DP4, 14 acetyl groups) are hydrolyzed by specific cellulases (e.g., CcCel48A and CcCel9A, respectively), indicating that acetyl group density and DP influence enzyme accessibility .
  • Non-acetylated Oligomers: Unmodified cellohexose (G6) is rapidly degraded to glucose by synergistic cellulases like BlgA, highlighting the critical role of acetylation in modulating enzymatic activity .

Solubility and Industrial Relevance

  • Acetylated derivatives exhibit enhanced solubility in organic solvents (e.g., chloroform, DMSO), making them preferable for synthetic chemistry applications. In contrast, non-acetylated oligomers are water-soluble but less stable under harsh conditions .
  • This compound is used as a protected intermediate in glycosylation reactions, whereas shorter acetylated oligomers serve as substrates for characterizing cellulase diversity .

Biological Activity

D-(+)-Cellohexose eicosaacetate is a derivative of cellulose that has garnered interest for its potential biological activities, particularly in enzymatic reactions and degradation processes. This article examines its biological activity through various studies, highlighting its enzymatic interactions, structural characteristics, and potential applications.

Chemical Structure and Properties

This compound is an acetylated derivative of cellohexaose, which consists of six glucose units linked by β-1,4-glycosidic bonds. The acetylation process involves the introduction of acetate groups at specific hydroxyl positions on the glucose units, enhancing the compound's solubility and reactivity. The degree of substitution (DS) and the molecular weight significantly influence its biological activity.

Enzymatic Hydrolysis

Research indicates that this compound can be hydrolyzed by various enzymes, including cellulases and esterases. These enzymes facilitate the breakdown of cellulose derivatives into simpler sugars, which can be utilized in various biotechnological applications.

  • Cellulase Activity : Studies have shown that cellulases from different microbial sources exhibit varying degrees of activity on this compound. For instance, the enzyme's activity is influenced by factors such as temperature, pH, and substrate concentration. In one study, cellulolytic enzymes demonstrated significant hydrolysis rates at optimal conditions (pH 5.0 to 6.5) .
  • Esterase Activity : Esterases play a crucial role in the deacetylation process of cellulose derivatives. The activity of several esterases was evaluated against this compound, revealing varying efficiencies in deacetylation (Table 1). The results suggest that certain esterases are more effective at lower degrees of acetylation.
EsteraseCellohexaose Eicosaacetate Activity
AXE OModerate
AXE 34Strong
AXE 55Very Strong

Kinetic Parameters

The kinetic properties of the enzymes acting on this compound have been characterized to understand their efficiency better. Parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum reaction velocity) provide insights into enzyme-substrate interactions.

  • For example, cellulases exhibited a lower KmK_m for this compound compared to other cellulose derivatives, indicating a higher affinity for this substrate .

Biodegradation Potential

One significant area of research involves the biodegradation potential of this compound. Studies have demonstrated that microbial communities can effectively degrade this compound under controlled conditions, suggesting its suitability for bioremediation processes .

  • Microbial Degradation : A case study involving mixed microbial cultures showed that this compound was effectively broken down into glucose units within a few days, highlighting its potential as a biodegradable material .

Industrial Applications

The unique properties of this compound make it a candidate for various industrial applications:

  • Bioplastics : Due to its biodegradability and structural characteristics, it can be incorporated into bioplastics, offering an eco-friendly alternative to conventional plastics.
  • Pharmaceuticals : Its ability to serve as a substrate for enzymatic reactions positions it as a potential excipient in drug formulations.

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